molecular formula C16H27NO5 B14390816 Diethyl acetamido(5-methylhex-4-en-1-yl)propanedioate CAS No. 88238-56-6

Diethyl acetamido(5-methylhex-4-en-1-yl)propanedioate

Cat. No.: B14390816
CAS No.: 88238-56-6
M. Wt: 313.39 g/mol
InChI Key: QOYSTGASSQOSBB-UHFFFAOYSA-N
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Description

Diethyl acetamido(5-methylhex-4-en-1-yl)propanedioate is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. Its molecular formula is C14H25NO5, and it is characterized by its unique structure, which includes an acetamido group and a propanedioate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl acetamido(5-methylhex-4-en-1-yl)propanedioate typically involves the reaction of diethyl malonate with an appropriate acetamido derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion. This enolate ion then undergoes alkylation with the desired alkyl halide to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl acetamido(5-methylhex-4-en-1-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Diethyl acetamido(5-methylhex-4-en-1-yl)propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl acetamido(5-methylhex-4-en-1-yl)propanedioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl acetamido(5-methylhex-4-en-1-yl)propanedioate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

88238-56-6

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

diethyl 2-acetamido-2-(5-methylhex-4-enyl)propanedioate

InChI

InChI=1S/C16H27NO5/c1-6-21-14(19)16(17-13(5)18,15(20)22-7-2)11-9-8-10-12(3)4/h10H,6-9,11H2,1-5H3,(H,17,18)

InChI Key

QOYSTGASSQOSBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCC=C(C)C)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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